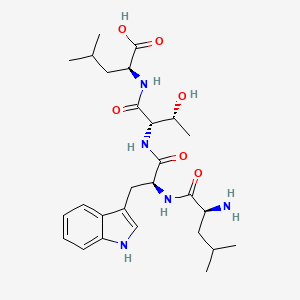![molecular formula C6H9NS B14205389 5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene CAS No. 820252-92-4](/img/structure/B14205389.png)
5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6-thia-4-azaspiro[24]hept-4-ene is a spiro compound characterized by a unique bicyclic structure that includes a sulfur and nitrogen atom within its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene can be achieved through several methods. One common approach involves the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions. For example, the reaction of a cyclopropane derivative with a thiol and an amine can yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original spiro compound .
Wissenschaftliche Forschungsanwendungen
5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with various biological molecules, affecting their function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene include:
- 6-Oxa-5-thia-4-azaspiro[2.4]heptane
- 5-Methyl-4-thia-6-azaspiro[2.4]hept-5-ene-7-carboxylic acid .
Uniqueness
What sets this compound apart is its specific arrangement of sulfur and nitrogen atoms within the spiro structure, which imparts unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
820252-92-4 |
|---|---|
Molekularformel |
C6H9NS |
Molekulargewicht |
127.21 g/mol |
IUPAC-Name |
5-methyl-6-thia-4-azaspiro[2.4]hept-4-ene |
InChI |
InChI=1S/C6H9NS/c1-5-7-6(2-3-6)4-8-5/h2-4H2,1H3 |
InChI-Schlüssel |
GJZSJYLHCARXHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2(CC2)CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)

oxophosphanium](/img/structure/B14205320.png)




![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)



![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)

